2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Description
Discovery and Development Trajectory
The compound first appeared in synthetic chemistry literature circa 2005 through parallel development efforts in European and Asian research laboratories. Initial synthetic routes utilized Ullmann coupling reactions between 2-hydroxybenzoic acid and 2,3-dichloro-5-(trifluoromethyl)pyridine precursors, achieving yields below 40%. The 2010s saw optimization through palladium-catalyzed cross-coupling methodologies, with patent filings from Apollo Scientific (2016) and EOS Med Chem (2019) demonstrating scaled production capabilities exceeding 90% purity.
Key developmental milestones include:
- 2008 : First crystal structure characterization confirming planar conformation
- 2014 : Implementation of continuous flow synthesis protocols
- 2019 : Adoption in multinational agrochemical formulations
- 2023 : FDA approval for derivative use in antiviral prodrug systems
Industrial adoption accelerated following the 2022 OECD report highlighting fluorine-containing pesticides, with this compound serving as a key synthon for next-generation herbicides.
Position in Contemporary Organofluorine Chemistry
The molecule's strategic placement within fluorine chemistry arises from three distinct features:
- Trifluoromethyl-pyridine moiety : Provides enhanced metabolic stability compared to non-fluorinated analogs through C-F bond strength (485 kJ/mol) and reduced enzymatic cleavage.
- Ether-linked benzoic acid : Enables pH-dependent solubility (logP = 2.1-4.3 across physiological pH range) while maintaining crystallinity.
- Chlorine substituent : Acts as both a directing group for further functionalization and a hydrogen bond acceptor in molecular recognition processes.
Comparative analysis with similar compounds reveals exceptional thermal stability (decomposition >280°C) and redox resilience (E1/2 = +1.23 V vs SCE), making it preferable to related structures in high-temperature catalytic applications.
Structural Significance Among Pyridinyl-Ether Compounds
Crystallographic studies confirm a dihedral angle of 27.5° between the pyridine and benzene rings, creating a pseudo-planar conformation that facilitates π-π stacking interactions. The table below summarizes key structural attributes:
| Structural Feature | Measurement/Description | Significance |
|---|---|---|
| Pyridine N-C bond length | 1.337 Å | Enhanced aromaticity vs non-fluorinated analogs |
| C-O-C bridge angle | 118.7° | Optimal for conjugation transfer |
| Trifluoromethyl group torsion | 12.4° from pyridine plane | Minimizes steric hindrance |
| Hydrogen bonding capacity | 2 acceptors, 1 donor | Enables polymorphic crystal formation |
The ether linkage demonstrates unusual hydrolytic stability (t1/2 > 6 months at pH 7, 25°C), attributed to electron-withdrawing effects from adjacent substituents. This property makes it invaluable in prolonged-release formulations where ester analogs would degrade prematurely.
Research Evolution and Current Academic Interest
Recent studies (2020-2025) have expanded applications into three primary domains:
- Catalysis : As ligand in Cu(I)-mediated C-N coupling reactions (TON > 15,000 reported in 2023)
- Materials Science : Component in organic semiconductor thin films (hole mobility 0.45 cm²/V·s)
- Medicinal Chemistry : Prodrug linker in kinase inhibitor conjugates (3-fold increased bioavailability vs PEG linkers)
Emerging research directions include:
- Photoredox catalytic applications leveraging the pyridine ring's electron-deficient nature
- Development of chiral analogs through asymmetric synthesis techniques
- Computational studies predicting binding affinities to SARS-CoV-2 protease targets
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-5-7(13(15,16)17)6-18-11(9)21-10-4-2-1-3-8(10)12(19)20/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJBGWACJFQUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and proteins, affecting their function.
Mode of Action
It’s known that the trifluoromethyl group (-cf3) attached to a heteroaliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein.
Biological Activity
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and possibly antimalarial applications. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H8ClF3N2O3
- CAS Number : 338406-93-2
- Molecular Weight : 318.66 g/mol
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related compounds that may provide insights into the activity of this compound. For instance, a study on a structurally similar compound indicated significant inhibition of inflammation in a lipopolysaccharide (LPS)-induced rat model. The compound was found to reduce inflammatory markers such as TNF-α and IL-1β significantly, suggesting potential pathways through which these compounds exert their effects, likely involving COX-2 inhibition and NF-κB signaling pathways .
| Inflammatory Parameter | Control (LPS-induced) | Treatment (Compound) |
|---|---|---|
| TNF-α (pg/mL) | 10,000 ± 1,500 | 5,700 ± 1,040 |
| IL-1β (pg/mL) | 3,000 ± 300 | 2,320 ± 280 |
| White Blood Cell Count | Elevated | Reduced |
The proposed mechanisms for the biological activity of compounds similar to this compound include:
- Inhibition of COX Enzymes : Compounds may bind to cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
- Modulation of NF-kB Pathways : Inhibition of NF-kB signaling can lead to decreased expression of various inflammatory cytokines.
- Antiparasitic Action : Similar structures have shown potential in inhibiting Plasmodium enzymes involved in nucleotide synthesis.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects in LPS-induced rats.
- Findings : Significant reduction in inflammatory markers and improved histopathological outcomes were noted after treatment with related compounds.
-
Antimalarial Drug Design :
- Objective : To explore new compounds against Plasmodium falciparum.
- Findings : Certain derivatives exhibited IC50 values in the nanomolar range against malaria parasites, indicating potential for further development.
Comparison with Similar Compounds
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
- Structural Differences : Fluopyram replaces the benzoic acid group with a benzamide moiety and includes an ethylamine linker.
- Functional Role : As a succinate dehydrogenase inhibitor (SDHI), fluopyram is a broad-spectrum fungicide used against Botrytis and powdery mildew .
- Metabolism : Fluopyram degrades into metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA), which share structural motifs with the target compound but lack the benzoic acid group .
Haloxyfop-R-methyl (Methyl 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)
- Structural Differences: Haloxyfop-R-methyl contains a phenoxypropanoate ester chain instead of the benzoic acid group.
- Functional Role : A herbicidal acetyl-CoA carboxylase (ACCase) inhibitor, it targets grasses in broadleaf crops .
- Metabolism: The ester group hydrolyzes to the active acid form, 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, highlighting the importance of carboxylic acid bioactivation .
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid
- Structural Differences : The pyridine ring is attached at the 4-position of benzoic acid, compared to the 2-position in the target compound.
- Physicochemical Properties : Positional isomerism likely alters logP (lipophilicity) and hydrogen-bonding capacity, impacting bioavailability and target binding .
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid
- Structural Differences : A regioisomer with the pyridinyloxy group at the 3-position of benzoic acid.
Key Comparative Data Table
| Compound Name | Core Structure | Functional Groups | Biological Role | Toxicity Concerns |
|---|---|---|---|---|
| 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | Benzoic acid + pyridinyl ether | -COOH, -Cl, -CF₃ | Not specified | None reported |
| Fluopyram | Benzamide + pyridinyl ethyl | -CONH-, -CF₃, -Cl | Fungicide (SDHI) | Thyroid carcinogenesis |
| Haloxyfop-R-methyl | Phenoxypropanoate ester | -COOCH₃, -Cl, -CF₃ | Herbicide (ACCase inhibitor) | PAN Bad Actor (carcinogen) |
| 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid | Benzoic acid + pyridinyl | -COOH, -CF₃ | Not specified | None reported |
Research Findings and Implications
- Agrochemical Relevance : The trifluoromethylpyridine moiety is a common pharmacophore in agrochemicals, conferring resistance to oxidative degradation .
- Metabolic Stability : The benzoic acid group in the target compound may reduce bioaccumulation compared to fluopyram’s amide, which forms persistent metabolites like TPA .
- Synthetic Applications : Derivatives such as 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]ethanamine (from catalytic hydrogenation) demonstrate the versatility of this scaffold in synthesizing bioactive amines .
Q & A
Q. What are the optimal synthetic routes for 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For NAS, the pyridine ring’s chlorine atom (position 3) is activated by electron-withdrawing groups (e.g., trifluoromethyl at position 5), enabling substitution with the hydroxyl group of salicylic acid derivatives. Key parameters include:
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalyst: CuI or Pd catalysts improve coupling efficiency in Ullmann or Suzuki-Miyaura reactions .
- Temperature: Reactions typically proceed at 80–120°C for 12–24 hours.
A comparative study of methods is summarized below:
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| NAS with K₂CO₃ | 65–75 | >95 | DMF, 100°C, 18h | |
| Ullmann Coupling | 70–80 | >98 | CuI, DMSO, 120°C, 24h |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological studies) .
- Mass Spectrometry (MS): ESI-MS in negative mode detects [M-H]⁻ ions (expected m/z: 345.6 for C₁₃H₇ClF₃NO₃) .
Intermediate/Advanced Research Questions
Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?
Methodological Answer: The electron-deficient pyridine ring (due to Cl and CF₃ groups) enhances electrophilicity at position 2, facilitating cross-coupling (e.g., with boronic acids). Density Functional Theory (DFT) calculations reveal:
- LUMO Localization: The LUMO is concentrated on the pyridine ring, lowering activation energy for nucleophilic attack .
- Substituent Effects: The trifluoromethyl group increases ring electron-withdrawing capacity by 15–20% compared to methyl groups, as shown in Hammett studies .
Q. What are the observed contradictions in reported biological activities, and how can they be resolved?
Methodological Answer: While cites enzyme inhibition potential, links structurally similar pyridine-carboxylic acids to agrochemical applications (e.g., fluazifop). To reconcile this:
Q. What strategies improve regioselectivity in modifying the benzoic acid moiety without disrupting the pyridine core?
Methodological Answer:
- Protection/Deprotection: Use tert-butyl esters to protect the carboxylic acid during pyridine functionalization.
- Directed Ortho-Metalation: Employ LiTMP to introduce substituents at the benzoic acid’s ortho position .
- Microwave Synthesis: Reduces side reactions (e.g., decarboxylation) by shortening reaction times .
Advanced Mechanistic and Application Questions
Q. Can this compound act as a photosensitizer in photocatalytic reactions, and what evidence supports this?
Methodological Answer: The trifluoromethyl group enhances UV absorption (λmax ≈ 270 nm). Experimental data from photoluminescence quenching assays suggest:
- Electron Transfer: The compound acts as an electron acceptor in the presence of Ru(bpy)₃²⁺, with a quenching constant (Kq) of 2.5 × 10⁹ M⁻¹s⁻¹ .
- Applications: Demonstrated in photocatalytic C–H functionalization of alkanes (TON = 120) .
Q. What computational methods predict its binding affinity to biological targets (e.g., COX-2 or EGFR)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predicts binding to COX-2 (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the trifluoromethyl group .
- MD Simulations (GROMACS): Stability of the ligand-protein complex over 100 ns correlates with IC₅₀ values from enzymatic assays .
Q. How do steric and electronic factors affect its performance in coordination chemistry (e.g., metal-organic frameworks)?
Methodological Answer:
- Chelation Studies: The benzoic acid group binds to Cu(II) or Zn(II) nodes in MOFs, confirmed by X-ray crystallography.
- Steric Hindrance: The pyridine’s 3-chloro group limits axial coordination, favoring 2D network formation .
Data Contradiction and Validation
Q. Why do reported melting points vary across studies, and how can this be standardized?
Methodological Answer: Discrepancies (e.g., mp 287–293°C in vs. 275–280°C in other studies) arise from:
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. inertness) be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
